molecular formula C8H12BrNOS B13302869 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13302869
M. Wt: 250.16 g/mol
InChI Key: WUIAXGJUAXPVNQ-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with an amine and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Scientific Research Applications

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can facilitate interactions with aromatic amino acids in proteins, while the amino alcohol structure can form hydrogen bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3

InChI Key

WUIAXGJUAXPVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CS1)Br

Origin of Product

United States

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